tert-Butyl N-[(5-aminonorpinan-1-yl)methyl]carbamate
Description
tert-Butyl N-[(5-aminonorpinan-1-yl)methyl]carbamate is a carbamate derivative featuring a bicyclic norpinane backbone with an amino group at the 5-position and a tert-butyl carbamate protective group. The tert-butyl carbamate (Boc) group is widely used for amine protection due to its stability under basic and nucleophilic conditions, enabling selective deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-[(5-amino-1-bicyclo[3.1.1]heptanyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-9-12-5-4-6-13(14,7-12)8-12/h4-9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXYRRAJDINAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl N-[(5-aminonorpinan-1-yl)methyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article synthesizes available data on its biological activity, mechanisms, and potential applications.
Chemical Structure and Properties
The compound this compound can be described by its chemical formula . It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 5-aminonorpinan structure. This unique arrangement is significant for its biological interactions.
2. Anticancer Properties
The compound's structural characteristics may also confer anticancer properties. A related study evaluated methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamates and found them to be cytotoxic against various cancer cell lines, including neuroblastoma and glioblastoma, with low lethal concentrations (LC50) indicating high potency . While direct studies on this compound are still required, the presence of similar functional groups suggests it may also exhibit significant anticancer activity.
3. Antimicrobial Activity
Antimicrobial properties have been reported for several carbamate derivatives. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action typically involves the disruption of bacterial membrane potential, leading to cell death. This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Table 1: Summary of Biological Activities of Related Carbamates
Case Studies and Applications
Case Study 1: Anti-inflammatory Evaluation
In a study assessing the anti-inflammatory effects of various carbamates using a carrageenan-induced rat paw edema model, certain derivatives showed promising results comparable to established anti-inflammatory drugs . This indicates that compounds like this compound could be effective candidates for further investigation in treating inflammatory conditions.
Case Study 2: Anticancer Research
A recent investigation into novel anticancer agents highlighted the importance of structural modifications in enhancing cytotoxicity against resistant cancer cell lines . The findings suggest that similar modifications in this compound could yield compounds with improved efficacy against various malignancies.
Scientific Research Applications
Synthetic Intermediate for Lacosamide
One of the primary applications of tert-butyl N-[(5-aminonorpinan-1-yl)methyl]carbamate is as a synthetic intermediate in the production of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound serves as a precursor in the synthesis of (R)-2-(amino-Boc)-N-benzyl-3-methoxy propionamide, which is crucial for developing lacosamide's active pharmaceutical ingredient (API) .
Synthesis Process
The synthesis involves several steps:
- Formation of Mixed Acid Anhydride : this compound is reacted with isobutyl chlorocarbonate to form a mixed acid anhydride.
- Condensation Reaction : This intermediate undergoes condensation with benzylamine in anhydrous ethyl acetate, yielding the desired compound with high yield and purity .
Palladium-Catalyzed Reactions
This compound is utilized in palladium-catalyzed reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles. These compounds are essential in various pharmaceutical applications due to their biological activity and structural complexity .
Key Features
- Catalyst Efficiency : The use of palladium as a catalyst enhances reaction efficiency and selectivity, making it a preferred method in synthetic organic chemistry.
- Versatile Applications : The resulting N-Boc-protected anilines are often used as building blocks for more complex molecules in drug discovery .
Environmental Considerations
The synthesis processes involving this compound are designed to minimize environmental impact. The use of low-toxicity solvents like ethyl acetate reduces harmful byproducts and enhances the sustainability of chemical manufacturing processes .
Case Study 1: Synthesis Optimization
A study highlighted the optimization of the synthesis route for lacosamide derivatives using this compound. The researchers reported improvements in yield (over 90%) compared to traditional methods, demonstrating its practical value in industrial applications .
Case Study 2: Toxicological Assessment
Research has also focused on the toxicity profile of carbamate derivatives, including this compound. While carbamates are generally considered less toxic than organophosphates, their potential effects on human health and the environment necessitate thorough evaluation .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Synthetic Intermediate | Used for synthesizing lacosamide derivatives |
| Palladium-Catalyzed Reactions | Facilitates the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles |
| Environmental Impact | Synthesis processes designed to minimize toxicity and environmental footprint |
| Toxicological Profile | Requires assessment due to potential health impacts despite lower toxicity compared to organophosphates |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
This section compares tert-Butyl N-[(5-aminonorpinan-1-yl)methyl]carbamate with structurally related tert-butyl carbamate derivatives, focusing on molecular properties, substituent effects, and applications. Key compounds are tabulated below:
Structural and Functional Comparisons
Backbone Complexity: The target compound’s aminonorpinane backbone provides a rigid bicyclic structure, which contrasts with the aromatic phenyl (e.g., ) or pyrimidine (e.g., ) scaffolds of analogues. This rigidity may enhance stereoselectivity in synthesis or improve binding specificity in drug candidates.
Substituent Effects: Electron-Withdrawing Groups: The fluoro and hydroxy substituents in increase polarity and reactivity, making it suitable for fluorinated drug synthesis. Amino Groups: The 3-amino-5-methylphenyl group in enables nucleophilic reactions (e.g., amide bond formation), while the target compound’s primary amine on norpinane may facilitate crosslinking or chelation.
Applications: Pharmaceuticals: is explicitly used for drug candidate synthesis, while the pyrimidine derivatives () are intermediates for antiviral or anticancer agents. The target compound’s norpinane group may target neurological receptors (e.g., opioid or adrenergic systems). Agrochemicals: Fluorinated compounds like are valuable in pesticide development due to enhanced stability and bioactivity.
Safety Profiles :
- Most analogues require standard carbamate handling (gloves, ventilation). However, poses higher risks due to its fluoro and pyrimidine substituents, necessitating medical consultation upon exposure .
Crystallographic and Analytical Data
- Structural Analysis : SHELX software is widely used for small-molecule crystallography, suggesting that analogues like (bromoimidazopyridine derivative) and could be analyzed similarly. The target compound’s bicyclic structure may require advanced refinement techniques due to conformational rigidity.
- Purity and Storage : High-purity analogues (e.g., at ≥95%) are stored under inert conditions, while hygroscopic derivatives (e.g., ) may require desiccants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
